2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Description

BenchChem offers high-quality 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSCZMZABCQYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397176 | |

| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-82-7 | |

| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a halogenated aryl carbamate of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group can enhance metabolic stability and lipophilicity, while the chlorophenylcarbamate moiety is a well-established pharmacophore known for its interactions with various biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanism of action, and analytical methodologies pertinent to this compound, offering valuable insights for researchers engaged in its study and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 2366-82-7 | [2] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [3] |

| Molecular Weight | 253.61 g/mol | [2] |

| Predicted XlogP | 3.7 | [3] |

| Monoisotopic Mass | 253.01173 Da | [3] |

These properties suggest that the compound is lipophilic, which may facilitate its passage across biological membranes. The presence of fluorine and chlorine atoms also contributes to its overall chemical stability.

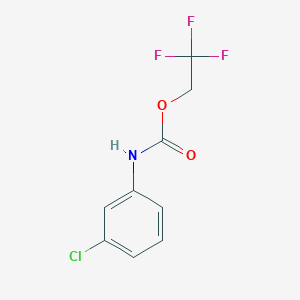

Caption: Chemical structure of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.

Synthesis and Reactivity

The synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is most commonly achieved through the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol.[4][5] This reaction is a nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group.

Sources

An In-depth Technical Guide to 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate (CAS No. 2366-82-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate, a fluorinated carbamate compound of interest in medicinal chemistry and drug development. This document delves into its synthesis, physicochemical properties, and explores its potential biological activities based on structure-activity relationships of analogous compounds. Detailed experimental protocols, safety considerations, and a discussion of its potential mechanisms of action are included to support researchers in their investigations of this and related molecules.

Compound Profile and Physicochemical Properties

1.1. Core Identification

| Identifier | Value |

| Chemical Name | 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate |

| CAS Number | 2366-82-7[1] |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol [1] |

| InChI Key | TYSCZMZABCQYNK-UHFFFAOYSA-N[1] |

1.2. Physicochemical Characteristics

| Property | Predicted Value/Information | Source/Basis |

| Appearance | Likely a solid at room temperature | Based on similar carbamate structures |

| Purity | Commercially available at ≥97% | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General solubility of carbamates |

| Stability | Stable under standard laboratory conditions. Moisture sensitive due to the carbamate linkage. |

Synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

The most direct and widely used method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. In the case of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate, this involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol.

2.1. Reaction Principle

The synthesis proceeds via a nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the electrophilic carbonyl carbon of the isocyanate group in 3-chlorophenyl isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon, leading to the formation of a carbamate linkage.

2.2. General Synthetic Workflow

Caption: General workflow for the synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.

2.3. Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for carbamate synthesis. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

-

3-Chlorophenyl isocyanate (CAS: 2909-38-8)

-

2,2,2-Trifluoroethanol (CAS: 75-89-8)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as catalyst)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Alcohol: Add 2,2,2-trifluoroethanol (1.05 eq) to the dropping funnel. Add the alcohol dropwise to the stirred isocyanate solution at 0 °C (ice bath).

-

Catalysis (Optional): If the reaction is slow, add a catalytic amount of triethylamine (0.05 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isocyanate) is consumed.

-

Quenching and Workup: Upon completion, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

2.4. Causality Behind Experimental Choices

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Therefore, anhydrous solvents and a dry atmosphere are crucial.

-

Stoichiometry: A slight excess of the alcohol is often used to ensure complete consumption of the more expensive or reactive isocyanate.

-

Temperature Control: The reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm, and then allowed to proceed at room temperature for a sufficient duration.

-

Catalyst: While many isocyanate-alcohol reactions proceed without a catalyst, a base catalyst like triethylamine can accelerate the reaction, particularly with less reactive alcohols. Organotin catalysts are also highly effective but may present toxicity concerns.

-

Workup: The aqueous workup is designed to remove any unreacted starting materials, catalyst, and byproducts. The acidic wash removes the basic catalyst, and the basic wash removes any acidic impurities.

Potential Biological Activities and Applications in Drug Development

While no specific biological activity has been reported for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate in the public literature, its structural motifs—a substituted phenylcarbamate with both chloro and trifluoroethyl groups—suggest several potential areas of pharmacological interest.

3.1. Cholinesterase Inhibition

Phenylcarbamates are a well-established class of cholinesterase inhibitors, with some being used in the treatment of Alzheimer's disease.[2][3] The carbamate moiety acts as a "pseudo-irreversible" inhibitor by carbamylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby preventing the hydrolysis of the neurotransmitter acetylcholine.[3]

Caption: Postulated mechanism of cholinesterase inhibition by a phenylcarbamate.

The electronic properties of the substituents on the phenyl ring can significantly influence the inhibitory potency and selectivity towards AChE and BChE. The presence of a chlorine atom, an electron-withdrawing group, at the meta position could modulate the electronic and steric properties of the carbamate, potentially affecting its binding affinity and carbamylation rate.

3.2. Herbicidal and Fungicidal Activity

N-phenylcarbamates are known to exhibit herbicidal activity, often by inhibiting photosynthesis or disrupting microtubule formation during cell division.[4] The substitution pattern on the phenyl ring is critical for this activity. Furthermore, various carbamate derivatives have been investigated for their antifungal properties. The trifluoromethyl group is a common feature in many modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and lipophilicity, which can lead to improved biological activity.

3.3. Other Potential Applications

The combination of the carbamate, chloro, and trifluoroethyl groups could also impart other biological activities. Carbamates are found in a wide range of approved drugs with diverse therapeutic applications. The specific substitution pattern of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate makes it a candidate for screening in various biological assays to uncover novel therapeutic potential.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate. Therefore, its handling should be based on the known hazards of its precursors and related compounds.

4.1. Precursor Hazards

-

3-Chlorophenyl isocyanate: This compound is highly toxic and corrosive. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also moisture-sensitive.

-

2,2,2-Trifluoroethanol: This is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and may cause respiratory irritation.

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a readily synthesizable compound with structural features that suggest potential for biological activity, particularly as a cholinesterase inhibitor or as an agrochemical. The lack of published data on its specific biological profile presents an opportunity for researchers to explore its therapeutic or agrochemical potential.

Future research should focus on:

-

Detailed Synthesis and Characterization: Optimization of the synthesis and full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Biological Screening: Systematic screening for cholinesterase inhibition, herbicidal, and fungicidal activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of different substituents on biological activity.

-

Toxicological Evaluation: In vitro and in vivo studies to assess the safety profile of the compound.

This technical guide provides a foundational understanding of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate, offering a starting point for further investigation into its chemical and biological properties.

References

-

Organic Syntheses Procedure. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). NMR Spectra of products. Retrieved from [Link]

-

PubMed. (n.d.). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Retrieved from [Link]

-

PubMed Central. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship. Retrieved from [Link]

-

United States Environmental Protection Agency. (2025). Herbicides. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoroethyl n-(3-chlorophenyl)carbamate [cymitquimica.com]

- 2. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate. It is designed for an audience of researchers, chemists, and professionals in drug development and materials science. The document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and offer field-proven insights for successful execution, optimization, and validation.

Introduction and Strategic Context

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a molecule of interest due to its unique structural motifs. The trifluoroethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable component in medicinal chemistry and agrochemical design.[1][2] The 3-chlorophenylcarbamate moiety is a common pharmacophore found in a range of bioactive compounds. The synthesis detailed herein represents a fundamental chemical transformation—the formation of a carbamate from an isocyanate and an alcohol—which is a cornerstone reaction in organic synthesis. This guide provides a robust and reproducible method for accessing this compound for further research and development.

Core Chemical Principles: The Carbamate Synthesis Pathway

The synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is achieved through the nucleophilic addition of 2,2,2-trifluoroethanol to the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate.

Mechanism: The lone pair of electrons on the oxygen atom of the 2,2,2-trifluoroethanol attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This is followed by a proton transfer from the oxygen to the nitrogen, resulting in the stable carbamate linkage (-NH-C(=O)-O-).

The reaction is typically exothermic and proceeds readily. The electron-withdrawing nature of the chlorine atom on the phenyl ring slightly enhances the electrophilicity of the isocyanate carbon. Conversely, the potent inductive effect of the trifluoromethyl group in 2,2,2-trifluoroethanol reduces the nucleophilicity of the alcohol's oxygen atom compared to a non-fluorinated analogue like ethanol. Despite this, the reaction is efficient due to the high reactivity of the isocyanate functional group.

Logical Workflow Diagram

Caption: Reaction workflow for the synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.

Materials, Reagents, and Equipment

Reagents & Materials Data

| Reagent | CAS No. | Molecular Wt. | Amount (Molar Eq.) | Key Properties | Supplier Example |

| 3-Chlorophenyl isocyanate | 2909-38-8 | 153.57 g/mol | 1.0 | Liquid, d=1.26 g/mL. Toxic, corrosive, moisture-sensitive.[3] | Sigma-Aldrich |

| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 g/mol | 1.05 | Liquid, d=1.39 g/mL. Volatile, irritant. | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent | Anhydrous grade (<50 ppm H₂O) required. | Standard Supplier |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Eluent | HPLC or ACS Grade | Standard Supplier |

| Hexanes | 110-54-3 | 86.18 g/mol | Eluent | HPLC or ACS Grade | Standard Supplier |

| Silica Gel | 7631-86-9 | 60.08 g/mol | Stationary Phase | 230-400 mesh, pore size 60 Å | Standard Supplier |

Required Equipment

-

Round-bottom flasks (three-neck configuration recommended)

-

Magnetic stirrer and stir bars

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles for controlled liquid transfer

-

Ice-water bath

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Analytical equipment: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass Spectrometer (MS), Infrared Spectrometer (IR).

Detailed Step-by-Step Synthesis Protocol

A Self-Validating System: Each step is designed for control and monitoring, ensuring the reaction's integrity before proceeding to the next phase.

Part 1: Reaction Setup and Execution

-

Glassware Preparation: Ensure all glassware is thoroughly flame-dried or oven-dried (120 °C overnight) and allowed to cool under a stream of inert gas (Nitrogen or Argon). This is critical to prevent water from reacting with the isocyanate.[4]

-

Reagent Preparation: In a chemical fume hood, prepare a solution of 3-chlorophenyl isocyanate (e.g., 10.0 mmol, 1.54 g) in 40 mL of anhydrous dichloromethane (DCM) in a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

-

Initiate Inert Atmosphere: Seal the flask and establish an inert atmosphere using a nitrogen or argon-filled balloon or a direct line from a manifold.

-

Temperature Control: Cool the isocyanate solution to 0 °C using an ice-water bath. Efficient stirring is essential.

-

Nucleophile Addition: In a separate dry flask, prepare a solution of 2,2,2-trifluoroethanol (10.5 mmol, 1.05 g, 1.05 eq.) in 20 mL of anhydrous DCM. Draw this solution into a syringe.

-

Controlled Reaction: Add the 2,2,2-trifluoroethanol solution dropwise to the stirred isocyanate solution over 20-30 minutes. Causality Check: This slow addition is crucial to dissipate the exothermic heat of reaction and prevent the formation of side products. The internal temperature should be carefully monitored and maintained below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature.

-

Monitoring for Completion: The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable eluent system is 20-30% ethyl acetate in hexanes. The disappearance of the limiting reagent (3-chlorophenyl isocyanate) spot indicates the reaction is complete. This typically takes 2-4 hours.

Part 2: Workup and Purification

-

Solvent Removal: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the dichloromethane. This will yield the crude product, likely as an oil or waxy solid.

-

Purification Setup: Prepare a silica gel column for flash chromatography. The column size will depend on the scale of the reaction (a 40 g silica cartridge is suitable for a 10 mmol scale).

-

Chromatography: Dissolve the crude product in a minimal amount of DCM and load it onto the pre-equilibrated silica gel column. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate as a purified solid or oil.[5]

-

Drying: Dry the final product under high vacuum for several hours to remove any residual solvent.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate (MW: 253.61 g/mol ), the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling patterns of the protons on the aromatic ring, the CH₂ group, and the NH proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): To confirm the presence and environment of the CF₃ group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the N-H stretch (~3300 cm⁻¹), the C=O stretch of the carbamate (~1730 cm⁻¹), and C-F stretches.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition of the product.

Safety and Hazard Management

Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. Adherence to these guidelines is mandatory.

-

3-Chlorophenyl isocyanate: Highly toxic upon inhalation, corrosive, and a lachrymator.[3] It reacts with water and other nucleophiles.[6] All handling must occur within a certified chemical fume hood.

-

2,2,2-Trifluoroethanol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7]

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended when handling the isocyanate), and chemical splash goggles.

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local and institutional regulations.

References

-

Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Org. Synth. 2005, 82, 147. [Link]

-

PubChemLite. 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2). [Link]

-

ResearchGate. Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]

-

ResearchGate. Synthesis and Reactions of (2,2,2‐Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]

-

Global Substance Registration System. 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. [Link]

-

Royal Society of Chemistry. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. [Link]

-

PubChem. 2,2,2-Trifluoroethyl chloroformate. [Link]

-

Organic Syntheses. PREPARATION OF ALLYL ISOCYANATE. Org. Synth. 2018, 95, 211. [Link]

- Google Patents.

-

CAS Common Chemistry. 3-Chlorophenyl isocyanate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 间氯苯异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,2,2-Trifluoroethyl n-(3-chlorophenyl)carbamate [cymitquimica.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.nl [fishersci.nl]

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Introduction

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a molecule belonging to the phenylcarbamate class of compounds, a scaffold of significant interest in pharmacology and agrochemistry. While direct and extensive research on this specific molecule is not abundant in publicly accessible literature, its structural features—a 3-chlorinated phenyl ring and a trifluoroethyl leaving group—allow for the formulation of robust, evidence-based hypotheses regarding its mechanism of action. This guide synthesizes information from structurally related compounds to propose the most probable biochemical targets and interaction modalities for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate, intended for an audience of researchers, scientists, and drug development professionals.

The core structure suggests two primary, non-mutually exclusive, mechanistic pathways: inhibition of cholinesterase enzymes and modulation of muscarinic acetylcholine receptors. This document will explore each of these potential mechanisms in detail, grounding the hypotheses in established pharmacological principles and providing protocols for experimental validation.

Part 1: Hypothesized Mechanism I — Cholinesterase Inhibition

The most established role for phenylcarbamates is the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical for synaptic signal termination in the cholinergic nervous system by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of these enzymes leads to an accumulation of acetylcholine, a strategy employed in the treatment of Alzheimer's disease and myasthenia gravis.[1][2]

General Mechanism of Carbamate Inhibitors

Carbamates act as "pseudo-irreversible" or "covalent reversible" inhibitors of cholinesterases.[3] The mechanism involves a two-step process:

-

Binding: The inhibitor first binds non-covalently to the active site of the enzyme.

-

Carbamylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the release of the alcohol leaving group (in this case, 2,2,2-trifluoroethanol) and the formation of a stable, carbamylated enzyme.

-

Decarbamylation (Regeneration): The carbamylated enzyme is inactive. It is regenerated through hydrolysis, but this process is significantly slower (minutes to hours) than the hydrolysis of the natural substrate, acetylcholine (microseconds). This slow regeneration effectively takes the enzyme out of commission.

Structural Analysis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

-

Phenylcarbamate Core: This moiety is responsible for positioning the molecule within the active site gorge of the cholinesterase. The phenyl ring can engage in π-π stacking interactions with aromatic residues like tryptophan (e.g., Trp84 in AChE) in the active site.[4]

-

3-Chloro Substituent: Halogen substitution on the phenyl ring significantly influences the compound's electronic properties and binding affinity. A chlorine atom at the meta-position acts as an electron-withdrawing group, which can impact the reactivity of the carbamate carbonyl. Furthermore, the position of the halogen can affect selectivity between AChE and BChE. Studies on other halogenated inhibitors have shown that the position and nature of the halogen atom are critical for potency and selectivity.[5]

-

2,2,2-Trifluoroethyl Group: This portion of the molecule functions as the leaving group during the carbamylation step. The strong electron-withdrawing nature of the three fluorine atoms makes the 2,2,2-trifluoroethoxide a relatively stable leaving group. This stability facilitates the nucleophilic attack by the active site serine, potentially leading to a higher rate of carbamylation compared to carbamates with less electron-poor alcohol leaving groups.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the inhibitory potency (IC₅₀) of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.[6][7][8][9]

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant.

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant.

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

-

Acetylthiocholine iodide (ATCI) - substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE.

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Test Compound: 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate dissolved in DMSO to make a stock solution (e.g., 10 mM).

-

96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

2. Procedure:

-

Prepare Reagent Solutions:

-

DTNB solution: 10 mM in phosphate buffer.

-

ATCI/BTCI substrate solution: 10 mM in deionized water (prepare fresh).

-

Enzyme solution: Prepare a working solution of AChE or BChE in phosphate buffer (e.g., 0.1 U/mL).

-

Test Compound Dilutions: Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

-

Assay Setup (in a 96-well plate):

-

Blank: 125 µL phosphate buffer + 50 µL DTNB solution + 25 µL buffer (instead of enzyme).

-

Control (100% activity): 100 µL phosphate buffer + 50 µL DTNB solution + 25 µL enzyme solution.

-

Test Wells: 100 µL of each test compound dilution + 50 µL DTNB solution + 25 µL enzyme solution.

-

Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells. The total volume is 200 µL.

-

Immediately begin measuring the absorbance at 412 nm kinetically, with readings taken every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Part 2: Hypothesized Mechanism II — Muscarinic Receptor Modulation

An alternative or complementary mechanism of action involves the modulation of muscarinic acetylcholine receptors (mAChRs). This hypothesis is strongly supported by the pharmacology of McN-A-343, a selective M₁ muscarinic receptor agonist that contains the 3-chlorophenylcarbamate moiety.

Background: Orthosteric and Allosteric Receptor Modulation

G-protein coupled receptors (GPCRs) like mAChRs have a primary binding site for the endogenous ligand (acetylcholine), known as the orthosteric site . Many GPCRs also possess topographically distinct allosteric sites . Ligands that bind to allosteric sites can modulate the affinity and/or efficacy of orthosteric ligands. A bitopic ligand is a single molecule designed to simultaneously engage both an orthosteric site and an allosteric site, often leading to enhanced receptor subtype selectivity.[10][11][12]

The Precedent of McN-A-343

McN-A-343 (4-((3-chlorophenyl)carbamoyloxy)-2-butynyl)trimethylammonium chloride) has been identified as a bitopic agonist at the M₂ muscarinic receptor.[13][14] Its structure consists of a quaternary ammonium group (the orthosteric pharmacophore, mimicking acetylcholine) connected via a linker to the 3-chlorophenylcarbamate group (the allosteric pharmacophore). This dual engagement is thought to be responsible for its unique pharmacological profile, including its functional selectivity.[13]

Hypothesized Interaction of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Given that 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate comprises the exact allosteric moiety of McN-A-343, it is highly plausible that it could function as an allosteric modulator of muscarinic receptors on its own. It would be expected to bind to the allosteric site recognized by the 3-chlorophenylcarbamate portion of McN-A-343. Depending on the conformational changes it induces, it could act as a:

-

Positive Allosteric Modulator (PAM): Enhancing the binding or efficacy of acetylcholine.

-

Negative Allosteric Modulator (NAM): Reducing the binding or efficacy of acetylcholine.

-

Silent Allosteric Modulator (SAM): Binding to the allosteric site without affecting orthosteric ligand function but blocking other allosteric modulators.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines if the test compound binds to any of the five muscarinic receptor subtypes (M₁-M₅) and calculates its binding affinity (Kᵢ).[15][16][17]

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM₁).

-

Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

-

Non-specific Binding Agent: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine non-specific binding.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Test Compound: 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate dissolved in DMSO to make a stock solution.

-

96-well filter plates (e.g., GF/C) and a vacuum filtration manifold.

-

Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test compound in assay buffer over a wide concentration range (e.g., 100 µM to 0.1 nM).

-

Dilute the cell membranes in ice-cold assay buffer to a desired protein concentration (e.g., 10-20 µ g/well ).

-

Prepare the radioligand solution in assay buffer at a concentration near its Kₑ value (e.g., 0.5 nM [³H]NMS).

-

-

Assay Setup (in a 96-well plate, total volume 200 µL/well):

-

Total Binding: 50 µL assay buffer + 50 µL radioligand solution + 100 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL atropine (1 µM final concentration) + 50 µL radioligand solution + 100 µL membrane suspension.

-

Competition Wells: 50 µL of each test compound dilution + 50 µL radioligand solution + 100 µL membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate.

-

Wash the filters quickly three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the specific binding CPM against the logarithm of the competitor (test compound) concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibitor affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Summary of Hypothesized Mechanisms and Data

To provide context for potential activity, the table below lists reported inhibition constants for related phenylcarbamate compounds against cholinesterases.

| Compound | Target | IC₅₀ (µM) | Reference |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | [4] |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | [4] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [9] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [9] |

Conclusion

Based on a thorough analysis of its chemical structure and the activities of related compounds, 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is hypothesized to act primarily through two potential mechanisms: inhibition of cholinesterase enzymes via carbamylation of the active site serine and/or allosteric modulation of muscarinic acetylcholine receptors . The 3-chloro and 2,2,2-trifluoroethyl substitutions are predicted to significantly influence the potency and kinetics of these interactions.

This guide provides a robust, scientifically-grounded framework for understanding the potential pharmacology of this molecule. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically validate these hypotheses, determine the precise mechanism of action, and quantify the potency and selectivity of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate. Such studies are essential to fully characterize its biological activity and potential for future development.

References

-

Valant, C., et al. (2012). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. Journal of Medicinal Chemistry, 55(15), 6835-6846. Available at: [Link]

-

Birdsall, N. J., & Lazareno, S. (2012). The pharmacology of McN-A-343. Pharmacology & Therapeutics, 136(2), 255-263. Available at: [Link]

-

Goldblum, A. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442. Available at: [Link]

-

May, L. T., et al. (2009). Bitopic ligands: all-in-one orthosteric and allosteric. Current Opinion in Pharmacology, 9(5), 577-582. Available at: [Link]

-

Messer, W. S. (2013). Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits. ACS Chemical Neuroscience, 4(9), 1259-1270. Available at: [Link]

-

Kauk, M., et al. (2020). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. ACS Omega, 5(25), 15138-15148. Available at: [Link]

-

Kauk, M., et al. (2020). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. ACS Publications. Available at: [Link]

-

Goldblum, A., Yoshimoto, M., & Hansch, C. (1981). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. Journal of Agricultural and Food Chemistry, 29(2), 277-288. Available at: [Link]

-

Mitchelson, F. (2012). The pharmacology of McN-A-343. ResearchGate. Available at: [Link]

-

Jakubík, J., & El-Fakahany, E. E. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

-

Rosini, M., et al. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 43(12), 2879-2887. Available at: [Link]

-

Scribd. Ellman Esterase Assay Protocol. Available at: [Link]

-

Eglen, R. M., et al. (1987). Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification. British Journal of Pharmacology, 91(1), 15-22. Available at: [Link]

-

Parsons, M. E., & Rumsey, R. D. (1987). Pharmacological analysis of the muscarinic receptors involved when McN-A 343 stimulates acid secretion in the mouse isolated stomach. British Journal of Pharmacology, 90(2), 347-354. Available at: [Link]

-

ResearchGate. (2016). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Available at: [Link]

-

ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]

-

Pohanka, M. (2014). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]

-

Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Pindelska, E., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 26(5), 1435. Available at: [Link]

-

ResearchGate. (2021). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. Available at: [Link]

-

Bolognesi, M. L., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 4(4), 670-679. Available at: [Link]

-

Zheng, F. L., et al. (2013). Synthesis and biological activities of new halophenols. Medicinal Chemistry, 9(2), 303-311. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available at: [Link]

-

Kos, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 200. Available at: [Link]

-

ResearchGate. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available at: [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Available at: [Link]

-

ResearchGate. (2024). Design, synthesis, and biological activity of novel halogenated sulfite compounds. Available at: [Link]

-

Chen, J., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 489-500. Available at: [Link]

-

Hussain, R., et al. (2022). Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. Molecules, 27(19), 6296. Available at: [Link]

-

Colović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. Available at: [Link]://pubmed.ncbi.nlm.nih.gov/24179466/)

Sources

- 1. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors | Semantic Scholar [semanticscholar.org]

- 11. Bitopic ligands: all-in-one orthosteric and allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Spectroscopic Characterization of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a halogenated carbamate derivative of significant interest in medicinal chemistry and drug development due to its potential biological activities. The presence of the trifluoroethyl group can enhance metabolic stability and binding affinity, while the chlorophenyl moiety provides a scaffold for further functionalization. A thorough understanding of its molecular structure and purity is paramount for its application, necessitating comprehensive spectroscopic analysis. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into spectral interpretation and data acquisition methodologies.

Molecular Structure and Key Spectroscopic Features

The structure of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate comprises a central carbamate linkage, a 3-chlorophenyl ring, and a 2,2,2-trifluoroethyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for unambiguous identification and structural confirmation.

Figure 1: Molecular structure of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbamate, and the methylene protons of the trifluoroethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.0 - 7.6 | m | - | 4H |

| N-H | 8.0 - 9.0 | br s | - | 1H |

| O-CH₂ | 4.4 - 4.6 | q | ~8-9 | 2H |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear in the aromatic region (δ 7.0-7.6 ppm). Due to the meta-substitution pattern, a complex multiplet ('m') is expected. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbamate group.

-

Carbamate Proton (N-H): The proton attached to the nitrogen of the carbamate group is expected to be deshielded and appear as a broad singlet ('br s') in the downfield region (δ 8.0-9.0 ppm). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.[1]

-

Methylene Protons (O-CH₂): The two protons of the methylene group adjacent to the oxygen will be deshielded and are expected to resonate around δ 4.4-4.6 ppm. This signal will appear as a quartet ('q') due to coupling with the three neighboring fluorine atoms of the CF₃ group, with a typical ³J(H,F) coupling constant of approximately 8-9 Hz.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate will produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | 152 - 155 | s |

| Ar-C (C-N) | 138 - 140 | s |

| Ar-C (C-Cl) | 133 - 135 | s |

| Ar-CH | 118 - 130 | s |

| CF₃ | 122 - 125 | q (¹J(C,F) ≈ 275-280 Hz) |

| O-CH₂ | 62 - 65 | q (²J(C,F) ≈ 35-40 Hz) |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of δ 152-155 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the 3-chlorophenyl ring will resonate in the aromatic region (δ 118-140 ppm). The carbon attached to the nitrogen (C-N) and the carbon attached to the chlorine (C-Cl) will be at the lower field end of this range due to the electronegativity of these atoms. The remaining four aromatic CH carbons will appear as distinct signals within this range.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J(C,F) is typically large, around 275-280 Hz). Its chemical shift is expected in the δ 122-125 ppm region.

-

Methylene Carbon (O-CH₂): The methylene carbon adjacent to the oxygen will also be split into a quartet due to the two-bond coupling with the three fluorine atoms (²J(C,F) is smaller, around 35-40 Hz). It is expected to resonate in the δ 62-65 ppm region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate will be dominated by absorptions from the N-H, C=O, C-O, C-N, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1700 - 1730 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Interpretation and Rationale:

-

N-H Stretching: A medium intensity band is expected in the 3250-3350 cm⁻¹ region, characteristic of the N-H stretching vibration in secondary amides and carbamates.[2] The position of this band can be affected by hydrogen bonding.

-

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in carbamates, is expected between 1700 and 1730 cm⁻¹.[2] This is often the most intense peak in the spectrum.

-

N-H Bending (Amide II): A medium intensity band around 1510-1550 cm⁻¹ is attributed to the N-H in-plane bending coupled with C-N stretching.[2]

-

C-O and C-N Stretching: Strong bands corresponding to the C-O and C-N stretching vibrations of the carbamate group are expected in the 1200-1250 cm⁻¹ region.

-

C-F Stretching: The presence of the trifluoromethyl group will give rise to one or more strong absorption bands in the 1100-1200 cm⁻¹ region.[3]

-

Aromatic Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A medium intensity band for the C-Cl stretch is expected in the fingerprint region, around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate (Molecular Weight: 253.61 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Structure | Fragmentation Pathway |

| 253/255 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 153/155 | [Cl-C₆H₄-NCO]⁺ | Loss of ∙OCH₂CF₃ |

| 127/129 | [Cl-C₆H₄-NH₂]⁺ | Rearrangement and loss of CO₂ and C₂HF₃ |

| 111/113 | [Cl-C₆H₄]⁺ | Cleavage of the C-N bond |

| 83 | [CF₃CH₂]⁺ | Cleavage of the O-CH₂ bond |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak should be observed at m/z 253 and 255 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

-

Key Fragmentation Pathways: Carbamates often undergo characteristic fragmentation patterns.[4] The most common fragmentation pathways for this molecule are expected to be:

-

Alpha-cleavage: Loss of the trifluoroethoxy radical (∙OCH₂CF₃) to give the chlorophenyl isocyanate radical cation at m/z 153/155.

-

McLafferty-type rearrangement: A rearrangement involving the transfer of a hydrogen atom from the trifluoroethyl group to the carbonyl oxygen, followed by cleavage, can lead to the formation of the 3-chloroaniline radical cation at m/z 127/129.

-

Cleavage of the C-N bond: This would result in the formation of the chlorophenyl cation at m/z 111/113.

-

Cleavage of the O-CH₂ bond: This would lead to the formation of the trifluoroethyl cation at m/z 83.

-

Figure 2: Proposed key fragmentation pathways for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate in EI-MS.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of ~16 ppm, relaxation delay of 1-2 s, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of ~250 ppm, relaxation delay of 2-5 s, 1024 or more scans for adequate signal-to-noise.

-

2. IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate. This guide outlines the expected spectroscopic data and provides a rationale for the interpretation of these spectra based on the fundamental principles of spectroscopy and the known chemical properties of carbamates and their constituent functional groups. The provided protocols offer a starting point for the experimental acquisition of high-quality data, which is essential for ensuring the identity, purity, and structural integrity of this compound in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic N-methylation and primary carbamates from alcohols and urea. Retrieved from [Link]

- Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–455.

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoroacetate. Retrieved from [Link]

- Lewis, J. S., & Fields, E. K. (1972). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 44(3), 624–627.

-

PubChem. (n.d.). 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate. Retrieved from [Link]

- Filipe, E. J. M., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15694–15703.

- Bergantini, A., et al. (2017). Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium carbamate [NH₄]⁺[NH₂COO]⁻, and c) ammonium bicarbonate [NH₄]⁺[HCO₃]⁻ in amorphous and crystalline water ice. The Astrophysical Journal, 843(1), 3.

- Gomez, L. F., et al. (2007). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.

- Pomerantz, I. H., & Ross, R. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 53(5), 1058–1067.

-

ResearchGate. (n.d.). Infrared and Raman spectra and quantum chemistry calculations for 2,2,2-trifluoroethyl trichloromethanesulfonate, CCl3SO2OCH2CF3. Retrieved from [Link]

- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505.

- Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961–967.

- He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.

- O'Keefe, B. J., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

- Depmeier, T., et al. (2015). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters, 6(8), 901–905.

- Guzman, K., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 13(18), 10214.

-

Separation Science. (n.d.). Effective Analysis of Carbamate Pesticides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031219). Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro- Mass Spectrum. Retrieved from [Link]

- Johnson, C. J., et al. (2016). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. The Journal of Physical Chemistry Letters, 7(1), 21–25.

-

PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

-

NIST. (n.d.). 2,2,2-Trifluoroethyl methyl ether Mass Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-trifluoroethyl n-(5-chloropyridin-2-yl)carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Foreword: Navigating the Known and the Predicted

In the landscape of drug discovery and development, researchers often encounter compounds with intriguing structures but limited characterization. 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is one such molecule. While direct experimental data on its biological activity is not extensively published, its chemical architecture—a carbamate backbone flanked by a halogenated phenyl ring and a trifluoroethyl group—provides a strong foundation for predictive analysis. This guide synthesizes established principles of medicinal chemistry and pharmacology with data from structurally analogous compounds to construct a comprehensive profile of its probable biological activities and a roadmap for its empirical validation.

Molecular Architecture and Rationale for Investigation

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a synthetic organic compound with the chemical formula C₉H₇ClF₃NO₂. Its structure is characterized by a central carbamate linkage, with a 3-chlorophenyl group attached to the nitrogen and a 2,2,2-trifluoroethyl group linked to the oxygen.

The rationale for investigating this particular molecule stems from the well-documented biological activities of the carbamate class of compounds. Carbamates are structurally similar to the neurotransmitter acetylcholine and are known to interact with cholinesterases.[1] The specific substitutions on the phenyl ring and the alcohol moiety can significantly modulate this activity and introduce novel biological effects.[2] The presence of a chlorine atom on the phenyl ring and a trifluoromethyl group are of particular interest due to their known ability to alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing biological activity.

Predicted Primary Biological Activity: Cholinesterase Inhibition

The most probable primary biological activity of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This prediction is based on the extensive body of literature on carbamate-based inhibitors.[1][3][4]

Mechanism of Action: Reversible Carbamylation

Carbamates typically act as pseudo-irreversible or reversible inhibitors of cholinesterases.[5] The mechanism involves the carbamylation of the serine residue within the catalytic triad of the enzyme's active site. This process renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

The proposed mechanism for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is as follows:

-

Binding: The carbamate docks into the active site of the cholinesterase enzyme.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate.

-

Carbamylation: This results in the formation of a carbamylated enzyme intermediate and the release of the 2,2,2-trifluoroethanol leaving group.

-

Spontaneous Hydrolysis: The carbamylated enzyme is more stable than the acetylated enzyme but is still susceptible to slow hydrolysis, which regenerates the active enzyme. The rate of this hydrolysis determines the duration of inhibition.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Studies on related N-aryl carbamates provide valuable insights into the potential potency of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.

| Compound Class | Key Findings | Reference |

| O-Aromatic N,N-Disubstituted Carbamates | Exhibited weak to moderate inhibition of both AChE and BChE, with IC50 values ranging from 1.60 to 311.0 µM. | [3] |

| N-Aryl Carbamates with Halogen Substitution | The presence of chlorine atoms on the phenyl ring significantly enhanced antifungal potency. | [2] |

| Phenolic N-Alkyl Carbamates | Generally selective for fatty acid amide hydrolase (FAAH) with IC50 values in the nanomolar range. | [6] |

| N-Substituted Phenyl Carbamates | Showed promising fungicidal and acaricidal activities. | [7] |

The presence of the electron-withdrawing chlorine atom at the meta position of the phenyl ring is expected to influence the electronic distribution of the carbamate moiety, potentially enhancing its interaction with the enzyme's active site.

Potential for Other Biological Activities

Beyond cholinesterase inhibition, the chemical scaffolds present in 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate suggest other potential biological activities.

Fungicidal and Antimicrobial Activity

Several studies have reported the fungicidal and antimicrobial properties of N-substituted phenyl carbamates.[2][7][8] The mode of action in fungi can be different from that in insects and may involve the disruption of microtubule organization.[9] The lipophilicity and electronic properties conferred by the chloro and trifluoroethyl groups may enhance its ability to penetrate microbial cell membranes.

Antiproliferative and Cytotoxic Activity

Aryl carbamates have been investigated for their antiproliferative effects against various cancer cell lines.[10] Some derivatives have shown selective cytotoxicity towards cancer cells. The potential molecular targets for this activity could include adenosine A2 receptors and cyclin-dependent kinase 2 (CDK2).[10]

Proposed Synthesis

A plausible and straightforward synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is a standard method for the formation of carbamates.

Experimental Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To empirically validate the predicted anticholinesterase activity, the following detailed protocol based on the well-established Ellman's method is provided.

Principle

This colorimetric assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine), to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate (test compound)

-

Donepezil or galantamine (positive control)

-

96-well microplate

-

Microplate reader

Experimental Workflow

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare stock solutions of AChE/BChE, ATCI/BTCI, DTNB, and the test compound in appropriate solvents. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme denaturation.

-

-

Assay Plate Setup:

-

In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.

-

Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control wells, add 20 µL of the solvent.

-

Add 20 µL of DTNB solution (10 mM).

-

Add 20 µL of AChE or BChE solution (e.g., 0.5 U/mL).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI, 10 mM).

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at 30-second intervals for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable nonlinear regression software.

-

Predicted Toxicological Profile

The toxicological profile of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is predicted to be similar to other carbamate insecticides. The primary route of toxicity is likely through cholinesterase inhibition, leading to cholinergic crisis at high doses.

Chronic exposure to some chlorophenyl carbamates has been studied, and it is important to handle this compound with appropriate safety precautions in a laboratory setting.[11] The formation of dichloromethylamine (DCMA) as a disinfection byproduct from the chlorination of some carbamate insecticides has been reported, and this byproduct can be significantly more toxic than common disinfection byproducts like chloroform.[12]

Conclusion and Future Directions

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a molecule with a high probability of exhibiting significant biological activity, primarily as a cholinesterase inhibitor. This prediction is strongly supported by the extensive literature on the carbamate class of compounds and the known effects of its specific structural motifs. Furthermore, there is a plausible basis for investigating its potential as an antifungal, antimicrobial, or antiproliferative agent.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities. Future research should focus on:

-

In vitro validation: Conducting the proposed cholinesterase inhibition assays to determine the IC50 values for AChE and BChE.

-

Broad-spectrum screening: Testing the compound against a panel of fungal and bacterial strains, as well as various cancer cell lines.

-

Mechanism of action studies: If significant activity is confirmed, further studies should be conducted to elucidate the precise molecular mechanisms.

-

In vivo studies: Should in vitro studies yield promising results, subsequent in vivo studies in appropriate animal models would be warranted to assess efficacy and safety.

This in-depth technical guide, while predictive in nature, provides a robust framework for researchers, scientists, and drug development professionals to unlock the potential of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate.

References

-

K-A. K, et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 225. [Link]

-

Li, Y., et al. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Journal of Pesticide Science, 24(1), 83-92. [Link]

-

Jampilek, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Molecules, 20(8), 14796-14818. [Link]

-

Abbasi, M.A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan, 35(2), 386-391. [Link]

-

Wang, Y., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(13), 5086. [Link]

-

Zatsepina, A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(21), 13350. [Link]

-

Larson, P.S., et al. (1960). Chronic toxicologic studies on isopropyl N-(3-chlorophenyl) carbamate (CIPC). Toxicology and Applied Pharmacology, 2(6), 659-673. [Link]

-

Caprioglio, D., et al. (2013). The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4894. [Link]

-

Morisseau, C., et al. (2010). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Journal of Medicinal Chemistry, 53(2), 798-808. [Link]

-

Chu, W., et al. (2019). CH3NCl2 Formation from Chlorination of Carbamate Insecticides. Environmental Science & Technology, 53(15), 8963-8971. [Link]

-

Brodbeck, U., et al. (1991). Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones. Biochemistry, 30(20), 5030-5037. [Link]

-